6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Overview
Description
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular formula C9H12N2O. It is characterized by its indazole core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drugs designed to treat diseases like COVID-19 .
Mode of Action
The compound interacts with the SARS-CoV-2 Mpro in a way that inhibits its activity . This interaction disrupts the normal function of the protease, preventing the virus from replicating within the host cell .
Biochemical Pathways
By inhibiting the SARS-CoV-2 Mpro, the compound interferes with the viral life cycle. The virus is unable to replicate and produce new virions, which halts the spread of the infection within the host .
Result of Action
The result of the compound’s action is a reduction in viral replication. By inhibiting the SARS-CoV-2 Mpro, the compound prevents the virus from proliferating within the host. This can help to limit the severity of the infection and potentially halt its progression .
Biochemical Analysis
Biochemical Properties
It has been found that similar indazole derivatives can interact with various enzymes and proteins . For instance, some indazole derivatives have been found to inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the SARS-CoV-2 virus .
Cellular Effects
Some studies suggest that similar indazole derivatives can have significant effects on cellular processes . For example, certain indazole derivatives have been found to exhibit cytotoxic activity against human laryngeal carcinoma Hep2 cells .
Molecular Mechanism
Studies on similar indazole derivatives suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine. One common method includes the following steps:
Formation of Triketone: The starting material, a cyclohexane-1,3-dione derivative, undergoes a series of reactions to form the triketone intermediate.
Condensation Reaction: The triketone is then condensed with phenylhydrazine under acidic conditions to yield the desired indazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indazol-4-one: This compound shares a similar core structure but lacks the dimethyl substitution at the 6-position.
4,5,6,7-Tetrahydro-4-oxoindole: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAXGPGVISHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.